2-(propan-2-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
2-(propan-2-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a synthetic organic compound notable for its complex structure, featuring a pyrimidoquinoline core. This compound exhibits potential in various scientific applications, particularly in pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the condensation of 3,4,5-trimethoxyaniline with 2,4-dioxo-4,6,7,8-tetrahydropyrimido[4,5-b]quinoline. The reaction conditions involve the use of sulfur-containing reagents to introduce the propan-2-ylsulfanyl group. Careful temperature control and the use of polar aprotic solvents are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production can leverage optimized synthetic routes to scale up the process. This involves employing high-pressure reactors and automated systems to maintain consistency in large batches. Catalysts may be used to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation at the sulfanyl group, producing sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: The ketone moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings, facilitated by reagents such as halogens or organolithium compounds.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used. Substitution reactions often require Lewis acids or bases to activate the compound for further reactions.
Major Products: Major products formed include sulfoxides, sulfones, reduced alcohols, and various substituted derivatives at the aromatic ring, depending on the specific reaction conditions.
Scientific Research Applications
This compound is investigated for its potential in:
Chemistry: As a reagent in complex organic synthesis, its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Preliminary studies suggest potential biological activity, which warrants further investigation into its use as a biochemical probe or therapeutic agent.
Medicine: Potential pharmacological properties, including anti-inflammatory and anticancer activities, are of particular interest.
Industry: Its stability and reactivity make it suitable for use in materials science, particularly in the development of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity. Specific targets are under investigation but may include kinases and other regulatory proteins.
Pathways Involved: Its interaction with molecular targets leads to the modulation of signaling pathways, which can result in altered cellular functions and responses.
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline-2,4-dione
5-(3,4,5-trimethoxyphenyl)-pyrimidine derivatives
Sulfanyl-substituted quinolines
This uniqueness may contribute to its potential in creating new synthetic pathways and discovering new applications in scientific research.
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-11(2)32-23-25-21-19(22(28)26-23)17(18-13(24-21)7-6-8-14(18)27)12-9-15(29-3)20(31-5)16(10-12)30-4/h9-11,17H,6-8H2,1-5H3,(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBRGIVDWIHGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70414175 |
Source
|
Record name | F1543-0049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70414175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7062-26-2 |
Source
|
Record name | F1543-0049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70414175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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